molecular formula C23H20N2O4S B357252 N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]thiophene-2-carboxamide CAS No. 883965-11-5

N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]thiophene-2-carboxamide

Cat. No.: B357252
CAS No.: 883965-11-5
M. Wt: 420.5g/mol
InChI Key: QHBBIPWBGVUWCK-UHFFFAOYSA-N
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Description

The compound “N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]thiophene-2-carboxamide” is a complex organic molecule. It contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a quinoline ring (a fused ring system with a benzene ring and a pyridine ring), and a dimethoxyphenyl group (a phenyl ring with two methoxy groups attached). The exact properties and behavior of this compound would depend on the specific arrangement and bonding of these components .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (which contribute to stability and may influence reactivity), amide functional groups (which can participate in hydrogen bonding), and methoxy groups (which can influence the compound’s physical properties and reactivity). The exact three-dimensional structure would depend on the specific arrangement of these groups .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the aromatic rings, the amide group, and the methoxy groups. The aromatic rings might undergo electrophilic aromatic substitution reactions, while the amide group could participate in hydrolysis or condensation reactions. The methoxy groups might influence the compound’s reactivity by donating electron density to the aromatic rings .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and amide groups might increase its melting point and boiling point compared to simpler organic compounds. The methoxy groups might make the compound more soluble in organic solvents .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If this compound is intended to be a drug or a drug candidate, its mechanism of action would depend on its interactions with biological molecules in the body .

Safety and Hazards

Without specific experimental data, it’s difficult to provide detailed information about the safety and hazards of this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

The study and application of this compound could be a potential area for future research. This might include detailed studies of its synthesis, properties, reactivity, and potential uses. If this compound shows promising biological activity, it could be a candidate for drug development .

Properties

IUPAC Name

N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4S/c1-25-16-8-5-4-7-15(16)21(26)20(14-10-11-17(28-2)18(13-14)29-3)22(25)24-23(27)19-9-6-12-30-19/h4-13H,1-3H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBBIPWBGVUWCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=O)C(=C1NC(=O)C3=CC=CS3)C4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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